molecular formula C9H9N3 B1585804 Quinoline-3,4-diamine CAS No. 87751-33-5

Quinoline-3,4-diamine

Cat. No.: B1585804
CAS No.: 87751-33-5
M. Wt: 159.19 g/mol
InChI Key: UTOMICFLROGMAE-UHFFFAOYSA-N
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Description

Quinoline-3,4-diamine is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Quinoline-3,4-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in the conversion of pyruvate to lactate in glycolysis . This inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. Additionally, this compound interacts with various biomolecules, including thiol, amine, and hydroxyl groups, due to its electrophilic properties .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Furthermore, this compound affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to LDHA, inhibiting its activity and thereby reducing lactate production . This inhibition leads to an accumulation of glycolytic intermediates and a shift towards oxidative phosphorylation. Additionally, this compound modulates gene expression by affecting transcription factors such as NF-κB . These molecular interactions result in altered cellular metabolism and reduced inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycolysis and persistent anti-inflammatory effects . The stability and activity of the compound can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular enzymes and proteins at high concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with LDHA and other enzymes involved in glycolysis . By inhibiting LDHA, the compound reduces lactate production and promotes oxidative phosphorylation. This shift in metabolic flux leads to increased oxygen consumption and altered levels of glycolytic intermediates . Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with mitochondrial proteins may enhance its effects on oxidative phosphorylation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within mitochondria, where it interacts with mitochondrial proteins involved in oxidative phosphorylation . This localization is likely facilitated by targeting signals or post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of the compound plays a crucial role in its biochemical and pharmacological effects.

Comparison with Similar Compounds

Quinoline-3,4-diamine can be compared with other quinoline derivatives such as:

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

quinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOMICFLROGMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363836
Record name 3,4-Diaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87751-33-5
Record name 3,4-Diaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In step (3) of Reaction Scheme I, a 3-nitroquinolin-4-amine or 3-nitro[1,5]naphthyridin-4-amine of Formula XVIII is reduced to provide a quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XIX. The reaction can be carried out by hydrogenation using a heterogeneous hydrogenation catalyst such as platinum on carbon. The hydrogenation is conveniently carried out in a Parr apparatus in a suitable solvent such as toluene, methanol, isopropanol, ethyl acetate, or acetonitrile. The reaction can be carried out at ambient temperature.
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Formula XVIII
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Synthesis routes and methods II

Procedure details

In step (3) of Reaction Scheme IV, a 3-nitroquinolin-4-amine or 3-nitro[1,5]naphthyridin-4-amine of Formula XLVII is reduced to provide a quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XLVIII. The reaction can be carried out using the method described in step (3) of Reaction Scheme II.
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Synthesis routes and methods III

Procedure details

Compound 8 was prepared as described elsewhere [Van Galen, P. J. M. et. al. (1991) ibid.]. In brief, to a mixture of 3-nitro-4-aminoquinoline 7 (3.2 g, 20 mmol) in absolute ethanol (60 ml) was added 10% palladium on charcoal (0.17 g). The mixture was hydrogenated under 2.5-3.5 atm pressure till the product was formed and subsequently filtered over Hyflo. The filtrate was evaporated and the residue was gradually solidified and dried in vacuum. Yield: 2.66 g (98%). Mp.: 183-185° C. MS (ESI) m/z 161.0 (M+1)+. 1H NMR (DMSO-d6): δ 4.73 (broad s, 2H, NH2); 5.88 (s, 2H, NH2); 7.16-7.37 (m, 2H, Ar); 7.64-7.70 (m, 1H, Ar); 7.98-8.03 (m, 1H, Ar); 8.22 (s, 1H, Ar).
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3.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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